molecular formula C13H8N4O3 B5731140 4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No. B5731140
M. Wt: 268.23 g/mol
InChI Key: OQAUQCWTQMVCKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to act as a fluorescent probe, which makes it useful for a variety of research purposes. In

Mechanism of Action

The mechanism of action of 4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its ability to bind to proteins and other biomolecules. Once bound, the compound emits a fluorescent signal that can be detected using fluorescence microscopy. This allows researchers to study the behavior of proteins and other biomolecules in real-time.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on living cells. This makes it an ideal tool for studying the behavior of proteins and other biomolecules in living systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its ability to act as a fluorescent probe. This makes it easy to detect and study the behavior of proteins and other biomolecules in real-time. However, there are also some limitations to using this compound. For example, it has a limited range of excitation and emission wavelengths, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One possible direction is to explore its use in studying the behavior of proteins and other biomolecules in different types of cells and tissues. Another potential direction is to investigate its use as a diagnostic tool for detecting certain diseases. Additionally, researchers may explore the development of new fluorescent probes based on the structure of this compound.
In conclusion, this compound is a useful compound for scientific research due to its ability to act as a fluorescent probe. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new tools for studying the behavior of proteins and other biomolecules in living cells.

Synthesis Methods

The synthesis of 4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction of 2-nitrobenzoyl chloride with 3-amino-5-methylpyridine-2-carboxylic acid hydrazide in the presence of triethylamine. The resulting product is then treated with phosphorus oxychloride to obtain the final compound.

Scientific Research Applications

4-[5-(2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used extensively in scientific research as a fluorescent probe. It is commonly used to study the behavior of proteins and other biomolecules in living cells. This compound is particularly useful for studying the localization and movement of proteins within cells, as it can be easily detected using fluorescence microscopy.

properties

IUPAC Name

5-(2-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-17(19)11-4-2-1-3-10(11)13-15-12(16-20-13)9-5-7-14-8-6-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAUQCWTQMVCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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